3-amino-N-(cyclopropylmethyl)-4-methoxybenzenesulfonamide
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Overview
Description
3-amino-N-(cyclopropylmethyl)-4-methoxybenzenesulfonamide is an organic compound with the molecular formula C11H16N2O3S. This compound is characterized by the presence of an amino group, a cyclopropylmethyl group, a methoxy group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(cyclopropylmethyl)-4-methoxybenzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with cyclopropylmethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The resulting intermediate is then treated with ammonia or an amine to introduce the amino group, yielding the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(cyclopropylmethyl)-4-methoxybenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen-containing groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3-amino-N-(cyclopropylmethyl)-4-methoxybenzenesulfonamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent for the treatment of certain diseases.
Industry: In the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-amino-N-(cyclopropylmethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-cyclopropyl-4-methylbenzamide
- 3-amino-N-cyclopropylbenzenesulfonamide
- 3-amino-N-cyclopropyl-4-methoxybenzamide
Uniqueness
3-amino-N-(cyclopropylmethyl)-4-methoxybenzenesulfonamide is unique due to the presence of both a cyclopropylmethyl group and a methoxy group, which confer distinct chemical and biological properties. This makes it particularly useful in applications where these specific functional groups are required .
Properties
Molecular Formula |
C11H16N2O3S |
---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
3-amino-N-(cyclopropylmethyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-16-11-5-4-9(6-10(11)12)17(14,15)13-7-8-2-3-8/h4-6,8,13H,2-3,7,12H2,1H3 |
InChI Key |
PYOODZAKRURXQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CC2)N |
Origin of Product |
United States |
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